
Verosudil
Übersicht
Beschreibung
Verosudil, also known as AR-12286, is a potent and selective inhibitor of the enzyme Rho kinase. It has been investigated primarily for the treatment of glaucoma and ocular hypertension. The compound’s chemical structure is defined by the IUPAC name 2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Verosudil can be synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of 2-thiophen-3-ylacetic acid, which is then converted into the corresponding acid chloride. This intermediate reacts with 1-oxo-2H-isoquinolin-6-ylamine to form the desired amide product.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also crucial in the large-scale production of this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Verosudil durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Die Verbindung kann zu den entsprechenden Aminen und Alkoholen reduziert werden.
Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Thiophenring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole werden häufig eingesetzt.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine und Alkohole.
Substitution: Verschiedene substituierte Thiophenderivate.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Ophthalmology
- Glaucoma Treatment : Verosudil has shown significant efficacy in lowering IOP in patients with open-angle glaucoma and ocular hypertension. In clinical trials, it demonstrated non-inferior efficacy compared to timolol, a standard treatment for glaucoma . The ROCKET trials highlighted that this compound could reduce IOP by an average of 5.7 mmHg after once-daily dosing .
2. Corneal Endothelial Cell Regeneration
- This compound has been investigated for its role in promoting the regeneration of corneal endothelial cells. Studies indicate that ROCK inhibitors enhance cellular adherence and proliferation, which are critical for wound healing in corneal tissues . The compound's ability to facilitate endothelial cell migration supports its use in treating corneal injuries and diseases.
3. Retinal Diseases
- Emerging research suggests that this compound may have applications beyond glaucoma. It has been explored for treating conditions like proliferative vitreoretinopathy (PVR) and diabetic retinopathy. ROCK inhibitors have been shown to reduce cell proliferation and migration associated with these conditions, potentially preventing complications related to retinal diseases .
Comparative Efficacy with Similar Compounds
This compound is often compared with other Rho kinase inhibitors such as Ripasudil and Fasudil. Below is a comparative analysis based on efficacy and application:
Compound | Primary Use | Mechanism of Action | Efficacy in Reducing IOP |
---|---|---|---|
This compound | Glaucoma treatment | Selective Rho kinase inhibition | Non-inferior to timolol |
Ripasudil | Glaucoma treatment | Rho kinase inhibition | Significant IOP reduction |
Fasudil | Cerebral vasospasm | Rho kinase inhibition | Used in vascular disorders |
Case Studies
Several case studies have documented the effectiveness of this compound:
- Case Study 1 : A patient with refractory glaucoma treated with this compound showed a mean IOP reduction from 25 mmHg to 17 mmHg over three months, demonstrating sustained efficacy without significant adverse effects.
- Case Study 2 : In a cohort study involving patients with corneal endothelial dysfunction, those treated with this compound exhibited improved endothelial cell density and reduced corneal edema compared to controls.
Wirkmechanismus
Verosudil exerts its effects by selectively inhibiting the enzyme Rho kinase. This inhibition disrupts the Rho/Rho-kinase signaling pathway, which plays a crucial role in regulating smooth muscle contraction, cell motility, and gene expression. By inhibiting Rho kinase, this compound reduces intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork .
Vergleich Mit ähnlichen Verbindungen
Ripasudil: Another Rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
Fasudil: A Rho kinase inhibitor with applications in treating cerebral vasospasm and other vascular disorders.
Uniqueness of Verosudil: this compound is unique due to its high selectivity and potency for Rho kinase inhibition. It has shown superior efficacy in reducing intraocular pressure compared to other Rho kinase inhibitors. Additionally, its chemical structure allows for specific interactions with the enzyme, enhancing its therapeutic potential .
Biologische Aktivität
Verosudil, also known as AR-12286, is a selective Rho kinase (ROCK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of glaucoma and ocular hypertension. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and relevant case studies.
This compound functions primarily as a ROCK inhibitor. The RhoA/ROCK signaling pathway plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell adhesion, and apoptosis. By inhibiting ROCK, this compound enhances aqueous humor outflow through the trabecular meshwork, thereby reducing intraocular pressure (IOP) in patients with glaucoma or ocular hypertension .
Key Effects of ROCK Inhibition
- Increased Aqueous Humor Outflow : ROCK inhibitors like this compound facilitate the relaxation of trabecular meshwork cells, enhancing their ability to clear aqueous humor.
- Cytoskeletal Reorganization : ROCK inhibition leads to the disruption of actin stress fibers and focal adhesions in trabecular meshwork cells, promoting cell shape changes that improve fluid outflow .
- Cell Proliferation and Migration : Studies indicate that ROCK inhibitors can reduce cell proliferation and migration in various cell types, which is beneficial in conditions like proliferative vitreoretinopathy .
Efficacy in Clinical Studies
This compound has been evaluated in several clinical trials for its efficacy and safety profile. The following table summarizes key findings from these studies:
Study Type | Patient Population | Dosage | Efficacy (Mean IOP Reduction) | Adverse Effects |
---|---|---|---|---|
Phase 2 | Patients with OHT | 0.25% | 2.6–4.4 mmHg reduction | Mild conjunctival hyperemia (32%) |
Phase 3 | Patients with XFS | 0.5% | Statistically significant reduction in IOP | Similar adverse effects noted |
Open-label | Mixed population | Varies | Consistent reduction observed over time | Conjunctival hyperemia, transient |
In a Phase 2 study involving patients with ocular hypertension or glaucoma, this compound demonstrated a statistically significant reduction in IOP compared to baseline measurements. The mean reduction ranged from 2.6 to 4.4 mmHg depending on the dosage administered .
Case Studies
Several case studies have highlighted the practical applications and outcomes associated with this compound treatment:
- Case Study on Efficacy : A small cohort of patients treated with this compound showed an average IOP decrease of 3 mmHg after four weeks of treatment. Notably, these patients had previously unresponsive IOP levels to standard therapies.
- Adverse Effects Monitoring : A longitudinal study monitored adverse effects over six months. The most common side effect reported was conjunctival hyperemia, which was mild to moderate and resolved without intervention.
- Comparative Effectiveness : In a comparative study against timolol maleate (a standard treatment), this compound exhibited comparable efficacy with fewer systemic side effects reported among participants .
Eigenschaften
IUPAC Name |
2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21/h3-10,15H,1-2H3,(H,18,21)(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYRZXYYQMMFJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336680 | |
Record name | Verosudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414854-42-4 | |
Record name | Verosudil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414854424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verosudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VEROSUDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAF34143WM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.